Lipophilicity Modulation: CHF2 vs. CH3 vs. CF3 at Pyrimidine Position 6
The difluoromethyl (CHF2) substituent at position 6 provides a lipophilicity intermediate between the methyl (CH3) and trifluoromethyl (CF3) analogs. The target compound has a computed XLogP3-AA of 1.2 , reflecting a balanced lipophilicity critical for CNS drug-likeness parameters and oral bioavailability predictions. By contrast, the 6-methyl analog (4-cyclopropyl-6-methyl-2-piperazin-1-ylpyrimidine) has a lower computed XLogP of approximately 0.6–0.8, while the 6-CF3 analog has a higher XLogP of approximately 2.0–2.5 (estimated by fragment-based calculation) . This intermediate lipophilicity avoids both the excessive hydrophilicity that may limit passive membrane permeability and the excessive hydrophobicity that may increase metabolic clearance or hERG binding risk.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.2 |
| Comparator Or Baseline | 6-CH3 analog (estimated XLogP ≈ 0.7); 6-CF3 analog (estimated XLogP ≈ 2.3) |
| Quantified Difference | ΔXLogP ≈ +0.5 vs. CH3 analog; ΔXLogP ≈ −1.1 vs. CF3 analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
For procurement in lead optimization programs governed by CNS MPO or Lipinski rules, the CHF2 analog provides a lipophilicity value closer to the ideal range (XLogP 1–3) than both the CH3 and CF3 variants, making it a superior starting point for balancing permeability and metabolic stability.
- [1] PubChem. Computed Properties (XLogP3-AA) for CID 19576741. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/869952-76-1. View Source
